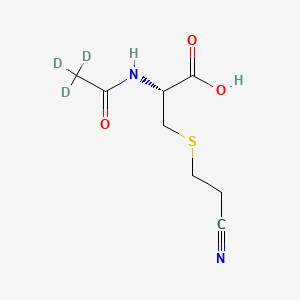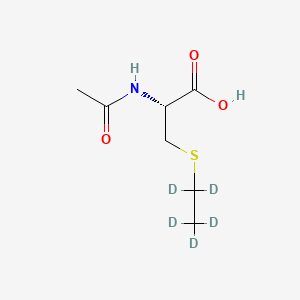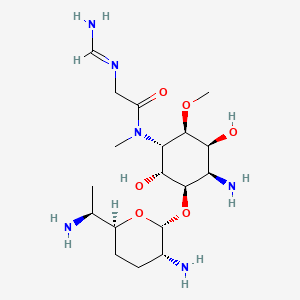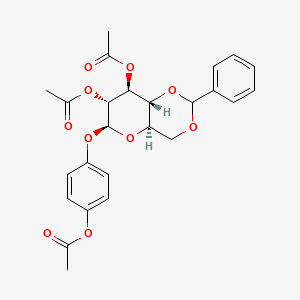![molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3](/img/structure/B562938.png)
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a deuterated analog of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is often used in scientific research due to its unique properties and applications. The presence of deuterium atoms makes it particularly useful in various analytical and experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 typically involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenethylamine-d4. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzaldehyde-d4.
Reduction: Formation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzyl alcohol-d4.
Substitution: Formation of 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 or 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4.
Aplicaciones Científicas De Investigación
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biochemical assays to study enzyme kinetics and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic pathways and the stability of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Methoxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide
- 4-Cyano-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Uniqueness
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotope effects. This compound provides more accurate and detailed information in analytical techniques such as mass spectrometry and NMR, compared to its non-deuterated counterparts.
Propiedades
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWJYCDAXUIBK-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)
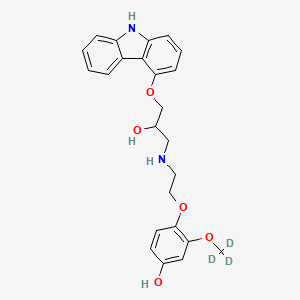
![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)
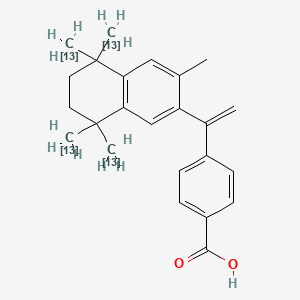

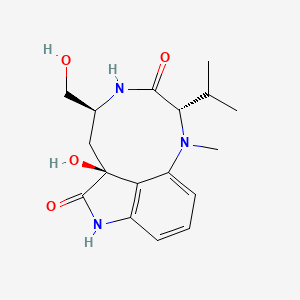
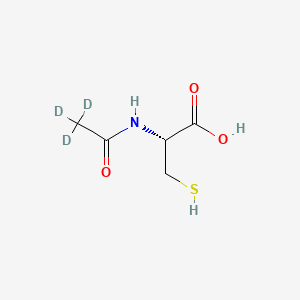
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

